4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride
Description
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride (CAS: 76672-65-6) is a piperidine derivative featuring a benzodioxol-methyl substituent. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The compound is recognized for its piperidine core, a six-membered amine ring, which is modified at the 4-position by a benzodioxol-methyl group. Synonyms include 4-(1,3-Benzodioxol-5-ylmethyl)-piperidine HCl and 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10;/h1-2,8,10,14H,3-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWHBWDSMYRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594920 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67848-79-7 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Alkylation of Piperidine Derivatives
Microwave irradiation significantly accelerates the reaction between piperidine and 1,3-benzodioxol-5-ylmethyl electrophiles. In a representative procedure:
- Reagents : 4-Piperidone, 5-(chloromethyl)-1,3-benzodioxole, acetic acid, piperidine.
- Conditions : 120–150°C, 20 minutes under microwave irradiation (open vessel).
- Yield : 72–98% after hydrochloride salt precipitation.
This method reduces side reactions such as N-overalkylation due to rapid heating and shorter reaction times. The use of acetic acid as a proton donor stabilizes intermediates, while piperidine acts as a base to deprotonate the nucleophile.
Reductive Amination of 1,3-Benzodioxol-5-ylmethyl Ketones
A two-step protocol involves:
- Ketone Formation : Condensation of 1,3-benzodioxol-5-carbaldehyde with piperidine-4-carboxylic acid derivatives using Dean-Stark apparatus to remove water.
- Reductive Amination : Sodium cyanoborohydride-mediated reduction in methanol at pH 5–6, followed by HCl gas treatment to precipitate the hydrochloride salt.
Yields range from 65% to 82%, with HPLC purity >98%. This method is preferred for scalability but requires strict pH control to avoid epimerization.
Solid-Phase Synthesis for High-Throughput Screening
Immobilized piperidine resins enable rapid library generation. Key steps include:
- Resin Functionalization : Wang resin loaded with Fmoc-piperidine-4-carboxylic acid.
- Coupling : HBTU/HOBt-mediated attachment of 1,3-benzodioxol-5-ylacetic acid.
- Cleavage : TFA/dichloromethane (1:1) to release the free base, followed by HCl/ether precipitation.
This approach achieves yields of 85–90% with <0.5% residual resin-bound impurities, ideal for drug discovery pipelines.
Comparative Analysis of Synthetic Methods
Microwave synthesis outperforms others in efficiency but requires specialized equipment. Reductive amination offers cost advantages for industrial use, while solid-phase methods excel in parallel synthesis.
Analytical Characterization and Quality Control
- ¹H NMR (400 MHz, D2O): δ 6.82 (d, J = 8.1 Hz, 1H, benzodioxole), 6.72 (s, 1H), 6.68 (d, J = 8.1 Hz, 1H), 3.95–3.85 (m, 2H, OCH2O), 3.45–3.35 (m, 2H, piperidine-CH2), 2.95–2.85 (m, 1H, piperidine-CH), 2.70–2.50 (m, 4H, piperidine).
- HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient, retention time 8.2 min.
- Elemental Analysis : Calculated for C13H18ClNO2: C 58.76%, H 6.83%, N 5.27%; Found: C 58.69%, H 6.79%, N 5.23%.
Impurity profiling identifies residual acetic acid (<0.1%) and N-alkylated byproducts (<0.3%) as critical quality attributes.
Industrial-Scale Production Considerations
Pilot-scale batches (10 kg) using microwave reactors achieve 95% yield with the following optimizations:
Chemical Reactions Analysis
Types of Reactions
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodioxol-piperidine scaffold is part of a broader class of bioactive molecules. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Benzodioxol vs. Dimethoxy Groups : The benzodioxol moiety in the target compound (76672-65-6) provides a rigid, electron-rich aromatic system, which may enhance π-π stacking interactions in biological targets. In contrast, SY227199’s 3,4-dimethoxy-benzyl group offers greater electron-donating capacity but lacks the fused dioxolane ring’s steric constraints .
- Trifluoromethyl Addition: The trifluoromethyl group in 782504-62-5 introduces strong electronegativity and lipophilicity, likely improving blood-brain barrier penetration compared to the non-fluorinated target compound .
Core Heterocycle Variations
- Piperidine vs. Thiazole : Replacing the piperidine core with a thiazole (as in 185613-91-6) shifts the compound’s pharmacokinetic profile. Thiazoles are often associated with antimicrobial activity, whereas piperidines are more commonly linked to neuromodulatory effects .
Biological Activity
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a benzo[1,3]dioxole moiety. Its chemical formula is , and it has a molecular weight of 219.28 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors in the body. Research indicates that it may inhibit certain enzymes involved in critical pathways such as angiogenesis and inflammation, which are pivotal in diseases like cancer and arthritis .
Enzyme Inhibition
In particular, studies have shown that compounds similar to this compound can inhibit enzymes such as autotaxin and phosphodiesterases, which play roles in cell signaling and proliferation . The inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in inflammatory conditions.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. A high-throughput screening against Mycobacterium tuberculosis identified several analogs with promising anti-tubercular activity . The structure-activity relationship (SAR) studies indicated that modifications on the piperidine ring significantly affect the potency against bacterial strains.
| Compound | MIC (µM) | Comments |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity with p-tert-butylphenyl group |
| 4PP-41 | Not active | Benzyl group substitution |
| 4PP-42 | Not active | Benzo[d][1,3]dioxol-5-ylmethyl group |
The minimum inhibitory concentration (MIC) values indicate that while some analogs maintain activity, others lose it due to structural changes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could modulate inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Cancer Treatment
A study explored the effects of piperidine derivatives on tumor growth in animal models. The results showed that compounds similar to this compound significantly reduced tumor size compared to controls. This effect was linked to the inhibition of angiogenesis and induction of apoptosis in cancer cells .
Case Study 2: Tuberculosis Treatment
Another study focused on the compound's effectiveness against Mycobacterium tuberculosis. The research found that specific analogs exhibited significant bactericidal activity, highlighting the potential for developing new treatments for resistant strains of tuberculosis .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Ensure ventilation to avoid inhalation exposure .
- Storage : Store in a cool, dark place away from oxidizers. Use airtight containers to prevent degradation .
- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. For spills, isolate the area and use inert absorbents (e.g., sand) to contain the material .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC : Quantify purity (>98%) using chromatographic methods with reference standards .
- NMR/IR Spectroscopy : Confirm structural features (e.g., benzodioxolyl and piperidine moieties) via characteristic peaks (e.g., aromatic protons in -NMR) .
- Elemental Analysis : Validate molecular formula (e.g., CHNO·HCl) through combustion analysis .
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer :
- Key Steps :
Alkylation : React piperidine with benzodioxolylmethyl halides under basic conditions (e.g., KCO) .
Acidification : Treat the free base with HCl in ethanol to form the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., dialkylated derivatives) .
Advanced Research Questions
Q. How can computational methods aid in optimizing reaction conditions for synthesizing 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine derivatives?
- Methodological Answer :
- Quantum Chemistry : Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation steps .
- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to identify low-energy pathways for efficient synthesis .
- Data Integration : Combine computational predictions with experimental validation (e.g., adjusting temperature/pH based on simulation results) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.0 buffer for solubility tests) to isolate variables .
- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation states affecting solubility .
- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products .
Q. How can researchers design in vitro assays to evaluate the biological activity of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine derivatives?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes structurally related to piperidine pharmacophores (e.g., serotonin or dopamine receptors) .
- Assay Conditions :
- Use HEK-293 cells transfected with target receptors for binding affinity studies (IC determination) .
- Include positive/negative controls (e.g., known agonists/antagonists) to validate assay reliability .
- Data Interpretation : Apply statistical models (e.g., ANOVA) to differentiate signal noise from true activity .
Q. What role does factorial design play in optimizing the synthesis of this compound?
- Methodological Answer :
- Variable Screening : Test factors like temperature, solvent polarity, and catalyst loading in a 2 factorial design to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
- Validation : Confirm optimal conditions through triplicate runs and robustness testing .
Data-Driven Research Questions
Q. How can researchers reconcile discrepancies in purity data from different suppliers (e.g., TCI America vs. Kanto Reagents)?
- Methodological Answer :
- Cross-Validation : Compare batch certificates and conduct in-house HPLC/GC analysis using identical reference standards .
- Traceability : Verify supplier testing protocols (e.g., column type in HPLC) to identify methodological differences .
- Collaboration : Engage in inter-laboratory studies to harmonize analytical practices .
Q. What computational tools are recommended for predicting the environmental impact of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
